molecular formula C20H14Cl3N3O2S B7750143 (2Z)-2-[3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide

(2Z)-2-[3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide

Cat. No.: B7750143
M. Wt: 466.8 g/mol
InChI Key: SQQCYHCTBYGNLX-ZHZULCJRSA-N
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Description

The compound (2Z)-2-[3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide is a complex organic molecule characterized by its unique structure, which includes a thiazolidinone ring, chlorinated phenyl groups, and a cyano group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This step involves the reaction of a chlorinated benzylamine with a thiocarbonyl compound under basic conditions to form the thiazolidinone ring.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using a cyanating agent such as sodium cyanide.

    Final Coupling: The final step involves coupling the thiazolidinone intermediate with a chlorinated phenyl compound under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a promising candidate for the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the production of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialized materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide involves its interaction with specific molecular targets. The thiazolidinone ring and cyano group are likely to play key roles in its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets would require further investigation to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds share the chlorinated phenyl groups but lack the thiazolidinone ring and cyano group.

    Thiazolidinones: Compounds with a similar thiazolidinone ring but different substituents.

    Cyanoacetamides: Compounds with a cyano group and amide functionality but different core structures.

Uniqueness

The uniqueness of (2Z)-2-[3-(4-chlorophenyl)-5-(3,4-dichlorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylethanamide lies in its combination of structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(2Z)-2-[3-(4-chlorophenyl)-5-[(3,4-dichlorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl3N3O2S/c1-25-18(27)14(10-24)20-26(13-5-3-12(21)4-6-13)19(28)17(29-20)9-11-2-7-15(22)16(23)8-11/h2-8,17H,9H2,1H3,(H,25,27)/b20-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQQCYHCTBYGNLX-ZHZULCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)/C(=C\1/N(C(=O)C(S1)CC2=CC(=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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